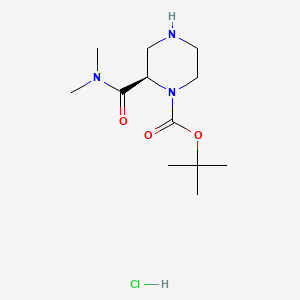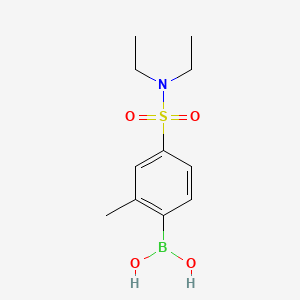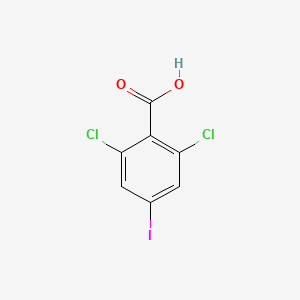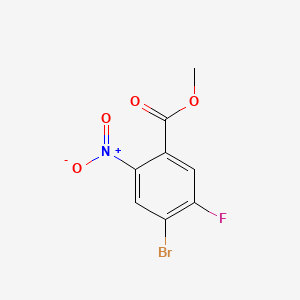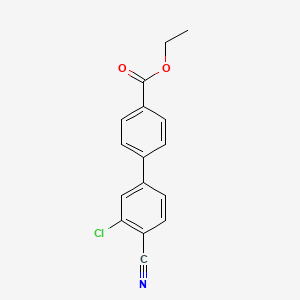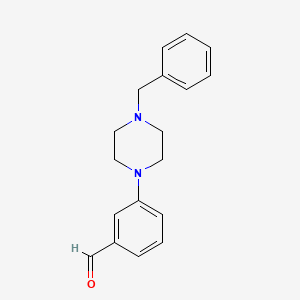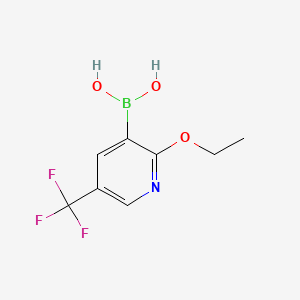
(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1218790-66-9. Its molecular weight is 234.97 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Boronic acids, including “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The InChI Code for “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is 1S/C8H9BF3NO3/c1-2-16-7-6 (9 (14)15)3-5 (4-13-7)8 (10,11)12/h3-4,14-15H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics when introduced to bioactive molecules . This has led to the improvement of the already existing activities .Physical And Chemical Properties Analysis
“(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C . It is slightly soluble in water .Applications De Recherche Scientifique
Boronic Acid in Organic Light-Emitting Diodes (OLEDs)
Boronic acid derivatives, particularly those based on the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, have shown significant promise in the development of organic light-emitting diodes (OLEDs). These compounds are valued for their tunable electronic properties, which can be adjusted to improve the efficiency and color purity of OLED devices. The incorporation of boronic acid moieties into conjugated systems has led to materials with enhanced electroluminescent properties and stability, making them suitable for use in next-generation display and lighting technologies (Squeo & Pasini, 2020).
Boronic Acid in Coordination Chemistry
Boronic acids are also extensively studied in coordination chemistry for their ability to form stable complexes with various ligands. This property is particularly useful in the synthesis of complex molecules and materials with specific functions. For example, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its boronic acid derivatives has been explored for their potential applications in catalysis, materials science, and as sensors due to their interesting spectroscopic properties and structural versatility (Boča, Jameson, & Linert, 2011).
Boronic Acid in Chemical Sensing
The unique reactivity of boronic acids with diols and other Lewis bases has been exploited in the development of chemical sensors. Boronic acid compounds can serve as selective receptors for various analytes, including sugars and polyols, making them useful in the design of biosensors and environmental monitoring devices. The ability to tailor the recognition properties of boronic acid sensors through chemical modification makes them adaptable to a wide range of sensing applications (Bian et al., 2019).
Boronic Acid in Drug Discovery
The role of boronic acids in drug discovery has been gaining attention, with several boronic acid-based drugs approved for clinical use. These compounds have been found to enhance the potency and pharmacokinetic profiles of drugs, making them valuable in the treatment of various diseases. Research in this area continues to explore the therapeutic potential of boronic acid derivatives, with ongoing studies aimed at understanding their mechanisms of action and optimizing their properties for better clinical outcomes (Plescia & Moitessier, 2020).
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Boronic acids, including “(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests a promising future for further studies with boronic acids in medicinal chemistry .
Propriétés
IUPAC Name |
[2-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO3/c1-2-16-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMLGKJJLKTSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681614 |
Source


|
| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
1218790-66-9 |
Source


|
| Record name | [2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)
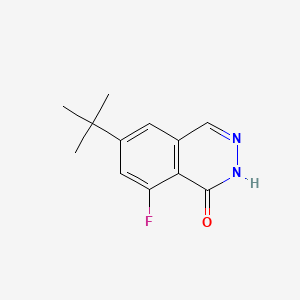
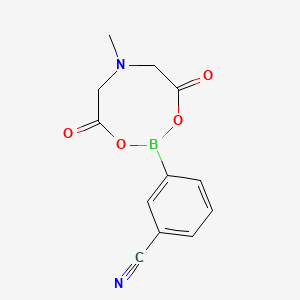
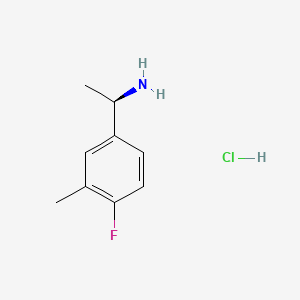
![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)
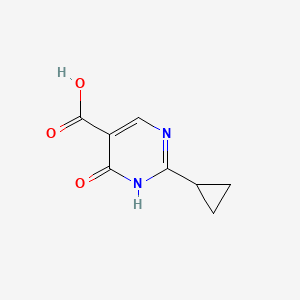
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
